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Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome

proliferator-activated receptor-gamma coactivator 1-alpha). It functions by increasing the

acetylation of PGC-1α, which in turn modulates the expression of genes involved in various

metabolic pathways.[1] Specifically, SR-18292 enhances the interaction between PGC-1α and

the acetyltransferase GCN5, leading to the suppression of gluconeogenic gene expression.[2]

[3] This mechanism of action has positioned SR-18292 as a promising therapeutic candidate

for type 2 diabetes.[1][2] Furthermore, its role in modulating PGC-1α activity has led to

investigations into its potential applications in other diseases, including sickle cell disease and

multiple myeloma.[4][5]

These application notes provide a comprehensive overview of the in vivo administration and

dosage of SR-18292 based on published preclinical studies. The information is intended to

guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action: PGC-1α Modulation
SR-18292's primary mechanism of action is the inhibition of PGC-1α's gluconeogenic activity. It

does not directly inhibit the catalytic activity of acetyltransferases but rather promotes the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b610970?utm_src=pdf-interest
https://www.benchchem.com/product/b610970?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398763/
https://www.benchchem.com/product/b610970?utm_src=pdf-body
https://ashpublications.org/blood/article/116/23/4906/28334/A-novel-orally-active-proteasome-inhibitor-ONX
https://sicklecellanemianews.com/news/small-molecule-shows-promise-lab-models-treating-sickle-cell/
https://www.benchchem.com/product/b610970?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398763/
https://ashpublications.org/blood/article/116/23/4906/28334/A-novel-orally-active-proteasome-inhibitor-ONX
https://pmc.ncbi.nlm.nih.gov/articles/PMC11290485/
https://pubmed.ncbi.nlm.nih.gov/32553925/
https://www.benchchem.com/product/b610970?utm_src=pdf-body
https://www.benchchem.com/product/b610970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


interaction between PGC-1α and the acetyltransferase GCN5. This increased association leads

to the acetylation of PGC-1α, which reduces its ability to co-activate the transcription factor

HNF4α (Hepatocyte Nuclear Factor 4 alpha). The suppression of the HNF4α/PGC-1α complex

leads to decreased expression of key gluconeogenic enzymes, such as phosphoenolpyruvate

carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately reducing hepatic

glucose production.[2][4]

Below is a diagram illustrating the signaling pathway of SR-18292.
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Caption: Signaling pathway of SR-18292 in suppressing hepatic glucose production.

In Vivo Study Data Summary
The following tables summarize the quantitative data from various in vivo studies involving SR-
18292.

Table 1: Dosage and Administration in Type 2 Diabetes Models
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Animal
Model

Dosage
Administrat
ion Route

Dosing
Regimen

Key
Findings

Reference

High-Fat Diet

(HFD)-fed

Mice

45 mg/kg
Intraperitonea

l (I.P.)

Injected for 3

consecutive

days, and

again on day

4 before

measurement

s.

Significantly

lower fasting

blood

glucose;

Inhibition of

gluconeogeni

c gene

expression

(Pck1).

[2]

Lep°b/°b

Mice
45 mg/kg

Intraperitonea

l (I.P.)

Same as

HFD-fed

mice.

Enhanced

glucose

tolerance.

[2]

HFD-fed Mice 45 mg/kg
Intraperitonea

l (I.P.)

14-day

chronic

treatment.

Sustained

reduction in

blood glucose

without

changes in

body weight.

[2]

Table 2: Dosage and Administration in Sickle Cell Disease Models
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Animal
Model

Dosage
Administrat
ion Route

Dosing
Regimen

Key
Findings

Reference

β-YAC Mice

5 or 10 µg/g

body

weight/day

Intraperitonea

l (I.P.)

Daily for 4

weeks.

Increased γ-

globin and

PGC-1α

mRNA levels.

[4]

Sickle Cell

Disease

(SCD) Mice

10 µg/g body

weight/day

Intraperitonea

l (I.P.)

Daily for 4

weeks.

Increased

PGC-1α and

γ-globin

mRNA levels;

Increased F-

cells and

improved

RBC survival.

[4]

Table 3: Dosage and Administration in Cancer Models

Animal
Model

Dosage
Administrat
ion Route

Dosing
Regimen

Key
Findings

Reference

Multiple

Myeloma

(MM) Mouse

Model

Well-tolerated

dose

(specifics not

detailed)

Not specified Not specified

Potent

inhibition of

tumor growth.

[5]

Table 4: Preliminary Pharmacokinetic Data

Animal
Model

Dose Route Time Point
Concentrati
on in Liver

Reference

Mice 30 mg/kg
Intraperitonea

l (I.P.)

2 hours post-

injection
2.3 µM [2]
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Protocol 1: In Vivo Efficacy of SR-18292 in a Diet-Induced Obesity (DIO) Mouse Model of Type

2 Diabetes

This protocol is adapted from the study by Sharabi et al. (2017).[2]

1. Animal Model and Acclimation:

Use male C57BL/6J mice, 6-8 weeks old.

Induce obesity and insulin resistance by feeding a high-fat diet (HFD) for at least 16 weeks.

House mice under a 12-hour light/12-hour dark cycle at 22°C.

Allow at least one week of acclimation to the facility before any procedures.

2. SR-18292 Formulation:

Prepare a stock solution of SR-18292.

For administration, resuspend SR-18292 in a vehicle solution of 10% DMSO, 10% Tween 80,

and 80% PBS.

The final concentration of SR-18292 in the vehicle should be between 6-12 mg/mL.

3. Dosing Regimen:

Administer SR-18292 at a dose of 45 mg/kg body weight via intraperitoneal (I.P.) injection.

Inject the mice for three consecutive days between 4:00 PM and 5:00 PM.

On the third day, remove food at 5:00 PM to induce a fasted state.

On the fourth day, administer another dose of SR-18292.

4. Outcome Measures:

Three hours after the final injection on day four, measure fasting blood glucose from tail vein

blood using a glucometer.
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For glucose tolerance tests (GTT) or pyruvate tolerance tests (PTT), inject glucose (2 g/kg)

or pyruvate (2 g/kg) intraperitoneally three hours after the last SR-18292 injection and

measure blood glucose at specified time intervals.

At the end of the study, euthanize mice and collect liver tissue for gene expression analysis

(e.g., qPCR for Pck1 and G6pc).

Experimental Workflow Diagram:

Start: HFD-fed Mice

Acclimation (1 week)

Days 1-3:
SR-18292 (45 mg/kg, I.P.)

4-5 PM

Day 3:
Food Removal (5 PM)

Day 4:
SR-18292 (45 mg/kg, I.P.)

3 hours post-injection:
- Fasting Blood Glucose

- GTT/PTT

End: Tissue Collection
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Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing of SR-18292 in DIO mice.

Protocol 2: In Vivo Evaluation of SR-18292 in a Sickle Cell Disease (SCD) Mouse Model

This protocol is based on the study by Cui et al. (2024).[4]

1. Animal Model:

Use transgenic sickle cell disease (SCD) mice (e.g., Berkeley SCD mouse model).

House animals in standard conditions with ad libitum access to food and water.

2. SR-18292 Formulation:

Prepare SR-18292 in a suitable vehicle for intraperitoneal injection.

3. Dosing Regimen:

Administer SR-18292 daily at a dose of 10 µg/g body weight via intraperitoneal (I.P.)

injection.

Continue the treatment for four consecutive weeks.

4. Outcome Measures:

Collect peripheral blood samples periodically to monitor hematological parameters (e.g., red

blood cell count, hemoglobin levels, reticulocyte count).

At the end of the treatment period, analyze the expression of γ-globin and PGC-1α in

hematopoietic tissues (e.g., bone marrow, spleen) by qPCR and Western blot.

Assess the percentage of F-cells (erythrocytes containing fetal hemoglobin) by flow

cytometry.

Evaluate red blood cell survival using appropriate in vivo labeling techniques.
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Protocol 3: Representative In Vivo Efficacy Study of SR-18292 in a Multiple Myeloma (MM)

Xenograft Model

Note: A specific protocol for SR-18292 in MM models is not detailed in the available literature.

This is a representative protocol based on general practices for small molecule inhibitors in MM

xenograft models.

1. Cell Lines and Animal Model:

Use a human multiple myeloma cell line (e.g., MM.1S).

Use immunodeficient mice (e.g., NOD/SCID) of 6-8 weeks of age.

2. Tumor Implantation:

Subcutaneously inject approximately 5-10 x 10^6 MM.1S cells suspended in a suitable

medium (e.g., RPMI-1640 mixed with Matrigel) into the flank of each mouse.

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

3. SR-18292 Formulation and Dosing:

Formulate SR-18292 for the chosen route of administration (e.g., intraperitoneal or oral).

Based on tolerability and efficacy in other models, a starting dose in the range of 10-50

mg/kg, administered daily or on a cyclical schedule, could be evaluated. A maximum

tolerated dose (MTD) study is recommended.

4. Treatment and Monitoring:

Randomize mice into vehicle control and SR-18292 treatment groups.

Administer the treatment as per the determined schedule.

Measure tumor volume with calipers 2-3 times per week.

Monitor body weight and overall health of the animals as indicators of toxicity.
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5. Endpoint Analysis:

Continue the study until tumors in the control group reach a predetermined size or for a

specified duration.

At the end of the study, euthanize the animals and excise the tumors.

Tumor weight can be measured, and tumor tissue can be used for pharmacodynamic marker

analysis (e.g., immunohistochemistry for PGC-1α acetylation) and other molecular analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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